

Application Notes and Protocols: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No.: B1355225

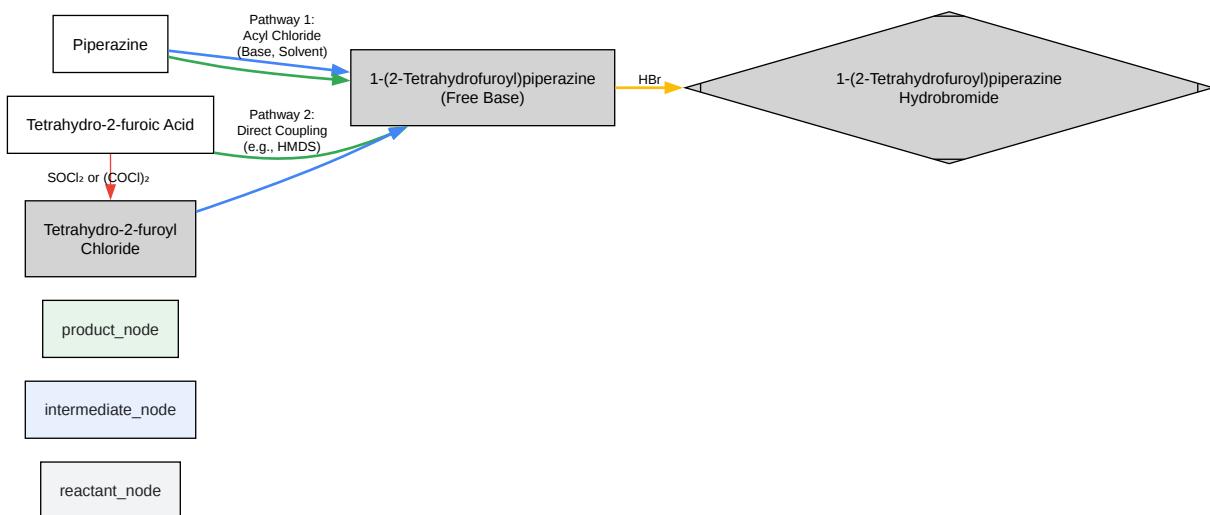
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Tetrahydrofuroyl)piperazine is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.^[1] Its structure, containing both a piperazine and a tetrahydrofuroyl moiety, makes it a valuable intermediate for creating more complex molecules with potential pharmacological activities.^[1] The compound is also known as an impurity of Terazosin (Terazosin EP Impurity N).^[2] The hydrobromide salt enhances solubility in polar solvents and can improve the stability and bioavailability of the final compound.^[3] This document outlines the common synthetic routes and detailed protocols for the preparation of 1-(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt.

Physicochemical Properties

A summary of the key physicochemical properties for the free base and its hydrobromide salt is presented below.


Property	1-(2-Tetrahydrofuroyl)piperazine (Free Base)	1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
CAS Number	63074-07-7 [1]	63590-62-5
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂ [1]	C ₉ H ₁₆ N ₂ O ₂ · xHBr
Molecular Weight	184.24 g/mol [1]	265.15 g/mol (as HBr salt) [3]
Appearance	Colorless to yellow viscous liquid [4]	White to off-white crystalline solid [3]
Boiling Point	140 °C @ 1.5 mmHg [2]	386.4 °C at 760 mmHg [5]
Melting Point	Not Applicable	152-160 °C [5] or 103-107 °C
Solubility	Fully miscible in water [4]	Soluble in polar solvents [3]
IUPAC Name	oxolan-2-yl(piperazin-1-yl)methanone [6]	piperazin-1-yl(tetrahydrofuran-2-yl)methanone;hydrobromide [5]

Synthetic Pathways and Methodologies

The synthesis of 1-(2-Tetrahydrofuroyl)piperazine primarily involves the formation of an amide bond between the piperazine ring and the tetrahydrofuroyl group.[\[1\]](#) This can be achieved through two main strategies:

- **Acylation with an Activated Carboxylic Acid Derivative:** The most common method involves the acylation of piperazine with an activated form of 2-tetrahydrofuroic acid, such as 2-tetrahydrofuroyl chloride.[\[1\]](#)[\[4\]](#) This is a classic nucleophilic acyl substitution (Schotten-Baumann type reaction).[\[7\]](#)
- **Direct Amide Coupling:** This approach directly couples 2-tetrahydrofuroic acid with piperazine using a coupling agent to activate the carboxylic acid.[\[1\]](#)[\[8\]](#)

Once the free base is synthesized and purified, it can be converted to the hydrobromide salt by treatment with hydrogen bromide.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General synthetic pathways to **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**.

Comparison of Synthesis Protocols for Free Base

Parameter	Protocol 1: Acyl Chloride Method	Protocol 2: Direct Amide Coupling
Reactants	Piperazine, Tetrahydro-2-furoyl chloride	Piperazine, Tetrahydro-2-furoic acid
Key Reagent	N/A (Activated starting material)	Hexamethyldisilazane (HMDS) [4]
Base	Inorganic (e.g., NaOH, K ₂ CO ₃) or Organic (e.g., Et ₃ N)[4][7]	Not explicitly required with HMDS
Temperature	Typically 0 °C to Room Temperature[7]	110 °C[4]
Reaction Time	1-16 hours (typical for Schotten-Baumann)[7]	8 hours[4]
Yield	Generally high	93%[4]
Notes	Requires prior synthesis of the acid chloride.[9] The reaction is often fast and efficient.[7]	A one-pot procedure from the carboxylic acid.[4] High temperature required.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Acyl Chloride

This protocol is based on the general Schotten-Baumann reaction conditions for the acylation of amines.[4][7] It involves the reaction of piperazine with pre-synthesized tetrahydro-2-furoyl chloride.

Materials:

- Piperazine
- Tetrahydro-2-furoyl chloride
- Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

- Base (e.g., Triethylamine (Et_3N) or aqueous Sodium Hydroxide (NaOH))
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Addition funnel
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base (e.g., Et_3N , 2.2 eq) in DCM. If using an aqueous base like NaOH, dissolve piperazine in the aqueous base solution.
- Cool the stirred solution to 0 °C using an ice bath.
- Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in DCM.
- Add the tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by adding deionized water.
- If a biphasic system was used, separate the layers using a separatory funnel. If a single solvent was used, add water and transfer to a separatory funnel.
- Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product, which appears as a viscous liquid.^[1]
- Purify the crude product by vacuum distillation or column chromatography if necessary.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis via the acyl chloride route.

Protocol 2: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Direct Amide Coupling

This protocol uses hexamethyldisilazane (HMDS) as a coupling agent for the direct reaction between tetrahydro-2-furoic acid and piperazine.^[4]

Materials:

- Piperazine
- Tetrahydro-2-furoic acid
- Hexamethyldisilazane (HMDS)
- Heating mantle or oil bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar

Procedure:

- Combine piperazine (1.0 eq) and tetrahydro-2-furoic acid (1.0 eq) in a round-bottom flask.

- Add HMDS as the reagent and solvent.[4]
- Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere.[4]
- Maintain the temperature and stir for 8 hours.[4]
- After 8 hours, cool the reaction mixture to room temperature.
- Work-up the reaction mixture to remove byproducts and isolate the desired product. The specific work-up procedure may involve aqueous extraction and solvent removal.
- The resulting product is 1-(2-Tetrahydrofuroyl)piperazine, with a reported yield of 93%. [4]

Protocol 3: Conversion to 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

This protocol outlines the formation of the hydrobromide salt from the synthesized free base.[5]

Materials:

- 1-(2-Tetrahydrofuroyl)piperazine (free base)
- Hydrogen bromide (HBr, e.g., 48% aqueous solution)
- Butan-1-ol
- Water
- Stirring and cooling apparatus
- Buchner funnel and filter paper

Procedure:

- Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in a mixture of butan-1-ol and water.[5]
- Cool the solution to 5 °C.[5]

- Slowly add hydrogen bromide (1.0-1.1 eq) to the stirred solution.
- Allow the temperature to rise to 40 °C and stir the mixture for 1.5 hours.[\[5\]](#)
- Cool the mixture, allowing the hydrobromide salt to crystallize.
- Collect the solid product by vacuum filtration.
- Wash the crystals with a cold solvent (e.g., cold butan-1-ol or diethyl ether) to remove any residual impurities.
- Dry the product under vacuum to yield **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** as a crystalline solid.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 3. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | lookchem [lookchem.com]
- 6. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. hepatochem.com [hepatochem.com]
- 9. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1355225#synthesis-of-1-2-tetrahydrofuroyl-piperazine-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com